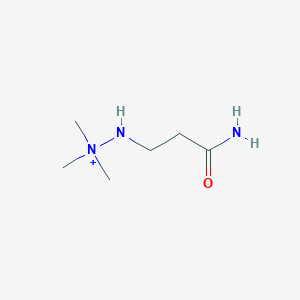
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- is a chemical compound with a unique structure that includes a hydrazinium core and a 3-amino-3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives.
Scientific Research Applications
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- exerts its effects involves interactions with molecular targets and pathways within cells. The specific molecular targets and pathways are not well-characterized, but it is believed that the compound can interact with enzymes and other proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Hydrazinium, 1-(3-amino-3-oxopropyl)-1,1-diethyl-: This compound has a similar structure but with diethyl groups instead of trimethyl groups.
Hydrazinium, 1-(3-amino-3-oxopropyl)-1,1-dimethyl-: Another similar compound with dimethyl groups.
Uniqueness
Hydrazinium, 2-(3-amino-3-oxopropyl)-1,1,1-trimethyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
88419-24-3 |
|---|---|
Molecular Formula |
C6H16N3O+ |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
[(3-amino-3-oxopropyl)amino]-trimethylazanium |
InChI |
InChI=1S/C6H15N3O/c1-9(2,3)8-5-4-6(7)10/h8H,4-5H2,1-3H3,(H-,7,10)/p+1 |
InChI Key |
RNSPYWHQLJIXRR-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















